molecular formula C20H32O4 B3152237 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid CAS No. 73151-67-4

5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid

Cat. No.: B3152237
CAS No.: 73151-67-4
M. Wt: 336.5 g/mol
InChI Key: VNYSSYRCGWBHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid is a leukotriene, a type of eicosanoid derived from arachidonic acid. This compound is known for its role in inflammatory responses and is involved in various biological processes, including immune responses and cell signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid typically involves the oxidation of arachidonic acid. This process can be catalyzed by enzymes such as lipoxygenases, which introduce hydroxyl groups at specific positions on the carbon chain .

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the specificity required in its synthesis. biotechnological methods involving genetically engineered microorganisms or cell cultures are being explored to produce this compound more efficiently .

Chemical Reactions Analysis

Types of Reactions

5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, molecular oxygen.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lipoxygenases, cyclooxygenases.

Major Products Formed

The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound, which can have different biological activities .

Scientific Research Applications

5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid has several scientific research applications:

    Chemistry: Used as a model compound to study oxidation and reduction reactions.

    Biology: Investigated for its role in cell signaling and inflammatory responses.

    Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid involves its interaction with specific receptors on cell surfaces, leading to the activation of signaling pathways that mediate inflammatory responses. The compound targets leukotriene receptors, which are involved in the regulation of immune responses and inflammation .

Comparison with Similar Compounds

Properties

IUPAC Name

5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNYSSYRCGWBHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860923
Record name 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73151-67-4
Record name 5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid
Reactant of Route 2
5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid
Reactant of Route 3
Reactant of Route 3
5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid
Reactant of Route 4
Reactant of Route 4
5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid
Reactant of Route 5
5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid
Reactant of Route 6
5,12-Dihydroxyicosa-6,8,10,14-tetraenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.